N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide
Description
This compound is a perfluorinated sulfonamide featuring a four-carbon perfluoroalkyl chain (C4) and two substituents: an ethyl group and a 2-(2-hydroxyethoxy)ethyl group. The hydroxyethoxy moiety enhances hydrophilicity, making it suitable for applications requiring aqueous solubility, such as surfactants or coatings. Its molecular formula is C10H12F9NO4S (inferred from analogs in –3), with a molecular weight of approximately 415–430 g/mol (exact value depends on isomerism).
Properties
CAS No. |
68298-79-3 |
|---|---|
Molecular Formula |
C10H14F9NO4S |
Molecular Weight |
415.28 g/mol |
IUPAC Name |
N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide |
InChI |
InChI=1S/C10H14F9NO4S/c1-2-20(3-5-24-6-4-21)25(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17/h21H,2-6H2,1H3 |
InChI Key |
JKHHFEXZMNPPKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOCCO)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Related CAS |
68298-79-3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically starts from perfluorobutanesulfonyl fluoride , which undergoes nucleophilic substitution with a suitable amine to form the corresponding sulfonamide. The amine component in this case is ethylamine or ethylamine derivatives, which after sulfonamide formation, is further alkylated or functionalized with 2-(2-hydroxyethoxy)ethyl groups to introduce the hydroxyethoxy functionality.
Sulfonamide Formation via Reaction of Perfluorobutanesulfonyl Fluoride with Ethylamine
The core sulfonamide bond is formed by reacting perfluorobutanesulfonyl fluoride with ethylamine under controlled conditions. This reaction proceeds through an ammonium salt intermediate, which thermally decomposes or is treated with acid to yield the sulfonamide.
-
- Solvent: Diethyl ether or dioxane is preferred to avoid colored impurities.
- Temperature: Ambient to reflux conditions (20 °C to 80 °C).
- Base: Excess ethylamine can act as both nucleophile and base; alternatively, external bases like triethylamine or pyridine improve yield and reaction control.
- Reaction Time: Typically several hours to overnight.
-
- Initial formation of a complex ammonium salt intermediate.
- Thermal or acidic treatment to decompose the salt, yielding the sulfonamide.
-
- Generally moderate to good (43–57% depending on conditions).
- Use of external bases and reflux conditions tends to improve yields.
-
- Column chromatography or recrystallization from solvents like dichloromethane and reagent alcohol.
- Avoidance of aqueous workup can be beneficial to prevent hydrolysis or side reactions.
| Entry | Amine | Base | Solvent | Temp | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethylamine | Excess amine | Ether | Ambient | 43 | Moderate yield, simple conditions |
| 2 | Ethylamine | Triethylamine | Ether | Reflux | 46–57 | Improved yield, better control |
| 3 | Ethylamine | Pyridine | Ether | Ambient | 51 | Similar yield to triethylamine |
| 4 | Ethylamine | Triethylamine | Dioxane | Reflux | 56 | Slightly higher yield |
Data adapted and summarized from environmental sulfonamide synthesis studies
Introduction of the 2-(2-Hydroxyethoxy)ethyl Group
Following sulfonamide formation, the hydroxyethoxyethyl substituent is introduced typically by alkylation of the sulfonamide nitrogen with 2-(2-chloroethoxy)ethanol or related haloalkyl alcohols.
-
- React the sulfonamide with 2-(2-chloroethoxy)ethanol in the presence of a base.
- Solvent: Non-polar solvents such as methylene chloride (dichloromethane) or chloroform.
- Temperature: Heating to approximately 100 °C for several hours (e.g., 3 hours).
- Reaction monitored by filtration to remove byproducts such as piperazine dihydrochloride salts.
- Purification involves removal of solvent under reduced pressure, cooling, filtration, and drying.
-
- The molar ratio of reactants is critical; for example, a 2.12:1 ratio of piperazine mono-hydrochloride salt to 2-(2-chloroethoxy)ethanol has been reported.
- Non-polar solvents aid in the reaction efficiency and product purity.
- The reaction temperature and duration are optimized for high purity product formation.
| Parameter | Typical Value/Condition |
|---|---|
| Molar ratio (amine:haloalkyl) | ~2.1:1 |
| Solvent | Methylene chloride or chloroform |
| Temperature | 100 °C |
| Reaction time | 3 hours |
| Workup | Removal of solvent under vacuum, filtration, drying at 52 °C |
Adapted from patent CN103254153A describing preparation of high-purity hydroxyethoxyethyl sulfonamides
Alternative Activation and Coupling Methods
Recent advances have introduced catalytic activation methods to improve sulfonamide synthesis efficiency, especially for sulfonyl fluorides.
- Calcium Triflimide Activation:
- Calcium bis(trifluoromethanesulfonyl)imide [Ca(NTf2)2] acts as a Lewis acid to activate sulfonyl fluorides.
- This activation enables rapid and mild coupling with amines to form sulfonamides.
- The reaction proceeds efficiently at room temperature with high yields (up to 94% in 30 minutes).
- The method tolerates various amines and sulfonyl fluorides, including sterically hindered and electronically diverse substrates.
- Mechanistic studies suggest formation of an activated N-sulfonyl-DABCO intermediate facilitating nucleophilic attack by amines.
| Feature | Description |
|---|---|
| Catalyst | Calcium triflimide [Ca(NTf2)2] |
| Reaction temperature | Room temperature (~25 °C) |
| Reaction time | Less than 30 minutes |
| Yield | Up to 94% |
| Substrate scope | Broad (aryl, alkyl sulfonyl fluorides) |
| Mechanism | Lewis acid activation, N-sulfonyl-DABCO intermediate |
Based on research published in ACS Organic Letters
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique binding properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.
Mechanism of Action
The mechanism of action of N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated structure allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved include binding to active sites and altering the conformation of target molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with key structural analogs:
Key Findings
a. Perfluoroalkyl Chain Length
- C4 vs.
b. Substituent Impact on Properties
- Hydroxyethoxy vs. Methoxy : The hydroxyethoxy group in the target compound increases hydrophilicity and hydrogen-bonding capacity, contrasting with the methoxy-substituted analog (CAS 1427176-19-9), which is more lipophilic .
- Amino vs. Ether Groups: The dimethylamino-propyl substituent (CAS 68957-59-5) introduces basicity, enabling pH-responsive behavior, unlike the neutral ether-based substituents in the target compound .
c. Regulatory and Environmental Profiles
- C8 analogs (e.g., ) are subject to stricter regulations under the U.S. TSCA due to persistence and toxicity risks, whereas C4 compounds like the target are increasingly favored .
- The hydroxyethoxy group may enhance biodegradability compared to methoxy or perfluoroalkyl ethers, though detailed degradation studies are lacking .
Application Differences
- Target Compound : Likely used in fire-fighting foams, coatings, or emulsifiers where water solubility is critical.
- Phosphinic-Bridged Analog (CAS 67939-91-7): Potential crosslinking agent in polymers or adhesives.
- Methoxy-Substituted Analog (CAS 1427176-19-9): More suited for non-polar applications like lubricants or hydrophobic surface treatments.
Biological Activity
N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide is a fluorinated sulfonamide compound with significant biological activity. Its unique structure and properties make it a subject of interest in various scientific fields, particularly in medicinal chemistry and environmental science.
- Molecular Formula : C8H10F9NO3S
- Molecular Weight : 371.22 g/mol
- CAS Number : 34449-89-3
The biological activity of this compound can be attributed to its sulfonamide functional group combined with fluorinated carbon chains. Sulfonamides are known for their antibacterial properties by inhibiting bacterial folic acid synthesis. The fluorinated moiety enhances lipophilicity and bioavailability, which may improve therapeutic efficacy.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains due to its ability to disrupt metabolic pathways essential for bacterial growth.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's safety profile. Results indicate that while the compound exhibits antimicrobial activity, it also shows a degree of cytotoxicity towards mammalian cells at higher concentrations. This dual activity necessitates careful consideration in therapeutic applications.
Research Findings
A range of studies has been conducted to assess the biological activity of this compound:
Case Studies
-
Case Study on Antibacterial Efficacy :
- A study evaluated the effectiveness of the compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant inhibition at concentrations lower than those required for non-fluorinated sulfonamides.
-
Toxicological Assessment :
- Another investigation assessed the toxicological profile using various cell lines. The compound showed selective toxicity towards cancerous cells compared to normal cells, suggesting potential for targeted cancer therapies.
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide, and how can they be addressed methodologically?
- Answer : The compound’s perfluorinated backbone and hydroxyethoxyethyl group introduce steric hindrance and reactivity challenges. Fluorination steps require precise temperature control (e.g., -20°C to +4°C) to avoid side reactions . Nucleophilic substitution reactions involving the sulfonamide group may require anhydrous conditions and catalysts like triethylamine to enhance yields . Purification via column chromatography (silica gel, dichloromethane/methanol gradients) is recommended to isolate the product from fluorinated byproducts .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Answer : Stability testing should include:
- Temperature : Compare degradation rates at -20°C (recommended for long-term storage) vs. +4°C (short-term storage) .
- Light sensitivity : Conduct UV-Vis spectroscopy (λmax ~255 nm) to monitor photodegradation .
- Humidity : Use thermogravimetric analysis (TGA) to assess hygroscopicity, critical for hydrophilic hydroxyethoxyethyl groups .
- Data should be tabulated to track half-life and degradation products over ≥5 years .
Q. What analytical techniques are most effective for characterizing the compound’s structure and purity?
- Answer :
- NMR : ¹⁹F NMR is critical for verifying fluorinated positions; ¹H NMR resolves hydroxyethoxyethyl proton environments .
- Mass spectrometry (HRMS) : Confirm molecular weight (theoretical: ~343–581 g/mol depending on derivatives) and detect impurities .
- HPLC : Use C18 columns with trifluoroacetic acid (TFA) in mobile phases to separate sulfonamide derivatives .
Q. How can solubility profiles be optimized for biological or material science applications?
- Answer : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) for material science applications, or aqueous buffers (pH 4–9) for biological studies. Hydroxyethoxyethyl groups enhance water solubility, but fluorinated regions may require co-solvents like ethanol . Solubility parameters (Hansen solubility coefficients) should be calculated to guide solvent selection .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling or polymer synthesis reactions?
- Answer : The sulfonamide group acts as a weak electron-withdrawing group, enabling nucleophilic aromatic substitution. Fluorinated carbons stabilize intermediates via hyperconjugation, as shown in DFT studies . In polymer synthesis, the hydroxyethoxyethyl group facilitates radical-initiated copolymerization with acrylates (e.g., 2-propenoate derivatives) under UV light . Kinetic studies (e.g., Arrhenius plots) should quantify activation energies for these reactions.
Q. How does the compound interact with biological membranes or enzymes, and what experimental models are appropriate?
- Answer : Perfluorinated sulfonamides are known to disrupt lipid bilayers via hydrophobic interactions. Use:
- Liposome assays : Monitor membrane permeability using fluorescent probes (e.g., calcein leakage) .
- Enzyme inhibition : Test against carbonic anhydrase or cyclooxygenase isoforms via spectrophotometric assays (e.g., stopped-flow kinetics) .
- Molecular docking : Align the compound’s structure (SMILES/CIF files) with protein active sites (PDB databases) to predict binding modes .
Q. What environmental persistence or toxicity concerns arise from its perfluorinated structure?
- Answer : Perfluoroalkyl substances (PFAS) like this compound resist biodegradation. Conduct:
- Aerobic/anaerobic degradation studies : Use soil/water microcosms with LC-MS/MS to track breakdown products (e.g., nonafluorobutane sulfonic acid) .
- Ecotoxicity assays : Test on Daphnia magna or zebrafish embryos (OECD guidelines) to determine LC50 values .
- Regulatory alignment : Compare results with EPA’s PFAS toxicity thresholds (e.g., <70 ng/L for drinking water) .
Q. How can computational modeling predict its behavior in novel applications, such as fuel cells or ionic liquids?
- Answer :
- Molecular dynamics (MD) : Simulate ionic conductivity in sulfonamide-based electrolytes using software like GROMACS .
- Quantum chemistry : Calculate electron-withdrawing effects (Fukui indices) to optimize redox stability for fuel cell membranes .
- Machine learning : Train models on existing PFAS datasets to predict properties like thermal stability or viscosity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
